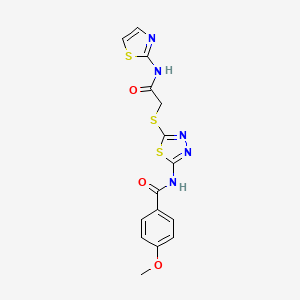
4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H13N5O3S3 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its bioavailability.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
生物活性
4-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10N6O4S3. Its structure features a benzamide core linked to a thiazole derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N6O4S3 |
| Molecular Weight | 422.45 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. Derivatives of 2-amino-1,3,4-thiadiazole have shown promising effects against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 42 µg/mL, showing activity comparable to standard antibiotics .
- Antifungal Activity : Certain derivatives exhibited antifungal properties against Aspergillus niger and Candida albicans, with inhibition percentages reaching up to 66% compared to fluconazole .
Anticancer Activity
The potential anticancer properties of thiazole derivatives have been explored in various studies. The compound's structure allows it to interact with multiple cellular targets:
- Cell Proliferation Inhibition : In vitro studies demonstrated that thiazole-containing compounds could significantly inhibit the proliferation of cancer cell lines such as A431 and A549. Concentrations as low as 1 µM resulted in notable reductions in cell viability .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and arrest the cell cycle. Western blot analyses confirmed that these compounds downregulated key proteins involved in cell survival pathways .
Anti-inflammatory Activity
The thiazole moiety also contributes to anti-inflammatory effects:
- Cytokine Modulation : Compounds have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests that they may have therapeutic potential in inflammatory diseases .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activities against various pathogens. The most effective compounds had MIC values lower than those of established antibiotics, indicating their potential as new therapeutic agents .
- Anticancer Evaluation : A study focused on benzothiazole derivatives found that modifications to the thiazole structure significantly enhanced their anticancer activity against lung cancer cell lines. This underscores the importance of structural variations in optimizing therapeutic efficacy .
特性
IUPAC Name |
4-methoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c1-23-10-4-2-9(3-5-10)12(22)18-14-19-20-15(26-14)25-8-11(21)17-13-16-6-7-24-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFMPGMYYHTNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













